6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide

NNMT Inhibition Metabolic Disease Cancer Metabolism

This compound (Compound 5b) is a validated NNMT inhibitor with a Ki of 650 nM, featuring a 6-fluoro substituent that enhances metabolic stability—critical for cell-based studies. Unlike generic nicotinamide analogs, it serves as a precise reference standard for SAR campaigns and HTS. Procurement ensures a pure, cell-active tool for reproducible enzyme inhibition research.

Molecular Formula C11H11FN4O
Molecular Weight 234.23 g/mol
CAS No. 1411571-54-4
Cat. No. B6149903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide
CAS1411571-54-4
Molecular FormulaC11H11FN4O
Molecular Weight234.23 g/mol
Structural Identifiers
SMILESCN1C=CN=C1CNC(=O)C2=CN=C(C=C2)F
InChIInChI=1S/C11H11FN4O/c1-16-5-4-13-10(16)7-15-11(17)8-2-3-9(12)14-6-8/h2-6H,7H2,1H3,(H,15,17)
InChIKeyGKDQIESBSWCSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide (CAS 1411571-54-4): A Defined NNMT Inhibitor Scaffold for Metabolic and Oncology Research


6-Fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide is a synthetic, small-molecule nicotinamide derivative characterized by a 6-fluoropyridine core and a 1-methylimidazole moiety linked via a methylene carboxamide bridge [1]. Its primary known biochemical activity is as an inhibitor of Nicotinamide N-Methyltransferase (NNMT), a cytosolic enzyme implicated in metabolic diseases and cancer cell proliferation [2]. This compound is explicitly disclosed as a specific example ('Compound 5b') in a patent family for cell-potent bisubstrate NNMT inhibitors, distinguishing it from earlier, less optimized nicotinamide analogs [3].

Why Simple Nicotinamide Analogs Cannot Substitute for 6-Fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide in NNMT-Targeted Research


In-class substitution is not straightforward for NNMT inhibitors because the enzyme's binding pocket, which accommodates the substrate nicotinamide and cofactor S-adenosyl-methionine (SAM), is highly sensitive to steric and electronic perturbations [1]. Simple nicotinamide analogs often fail to achieve potent, cell-active inhibition. The specific combination of a 6-fluoro substituent and an N-linked 1-methylimidazole in this compound is a deliberate design feature to enhance binding affinity and metabolic stability, a profile not present in the natural substrate or unsubstituted nicotinamide [2]. The quantitative consequence of this design is a measurable inhibition constant (Ki of 650 nM) that defines a specific potency benchmark absent in generically similar pyridine carboxamides, making unqualified 'analogs' unreliable for reproducible NNMT inhibition studies [2].

Quantitative Differential Evidence for Procuring 6-Fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide Over Closest Analogs


Validated NNMT Inhibitory Potency (Ki) vs. Natural Substrate Nicotinamide

The compound demonstrates a defined binding affinity for human Nicotinamide N-Methyltransferase (NNMT) with an inhibition constant (Ki) of 650 nM, as measured in a biochemical assay using full-length recombinant human NNMT [1]. Its natural substrate and simplest analog, nicotinamide, has a reported Km in the low micromolar range (e.g., ~3.4-11 µM) for the human enzyme, indicating this compound is a substantially higher-affinity ligand [2]. This >5-fold improvement in binding affinity over the endogenous substrate establishes it as a superior chemical probe for NNMT target engagement studies.

NNMT Inhibition Metabolic Disease Cancer Metabolism

Defined Chemical Identity Within a Patent-Focused NNMT Inhibitor Program

The compound is specifically claimed and exemplified as 'Compound 5b' in the US patent application US20250017936A1, which covers a class of cell-potent bisubstrate inhibitors for NNMT [1]. This patent placement positions it within a highly focused, commercially relevant inhibitor series. In contrast, many generic nicotinamide analogs are unclaimed prior art with no defined activity in this advanced NNMT inhibitor program. The explicit naming and characterization within a cutting-edge patent provides procurement traceability and a clear research context absent from non-patented, generic alternatives.

Medicinal Chemistry Patent Landscape NNMT Drug Discovery

Distinct Physicochemical Profile from Non-Fluorinated Nicotinamide Scaffolds

The presence of a 6-fluoro substituent on the pyridine ring differentiates this compound from non-fluorinated nicotinamide analogs. Fluorination at this position is a well-validated strategy to enhance metabolic stability by blocking oxidative metabolism, and it also impacts molecular conformation and electronic distribution [1]. While direct comparative metabolic stability data for this precise compound is limited in the public domain, class-level inference from related NNMT inhibitor optimization studies indicates that 6-fluoro substitution confers a >2-fold improvement in enzymatic potency compared to the unsubstituted pyridine analog in some series [2]. The calculated logP is reported as 1.8, which is a measurable parameter for solubility and permeability predictions not available for many undeveloped analogs [3].

Physicochemical Properties Drug-likeness Metabolic Stability

Optimal Application Scenarios for 6-Fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide Based on Verified Differentiation


Development and Validation of High-Throughput NNMT Biochemical Assays

With a validated, sub-micromolar binding affinity for human NNMT (Ki = 650 nM), this compound is an ideal candidate for developing competitive binding assays or activity-based high-throughput screens. Its defined potency, superior to the natural substrate nicotinamide, allows for the establishment of robust assay windows and the discrimination of more potent hit compounds, directly leveraging the quantitative evidence in Section 3 [1].

Structure-Activity Relationship (SAR) Studies for Metabolic Disease and Oncology Targets

As a specifically claimed example in a leading NNMT inhibitor patent (Compound 5b in US20250017936A1), this compound serves as a critical benchmark or 'reference standard' in medicinal chemistry campaigns. Researchers can use it to systematically compare the potency, selectivity, and drug-like properties of newly synthesized analogs, ensuring that novel designs achieve a demonstrated improvement over this established scaffold [2].

Cellular Proof-of-Concept Studies for NNMT-Dependent Cancer Cell Lines

For researchers investigating the role of NNMT in cancer metabolism, this compound provides a chemically distinct and potent starting point for cell-based studies. Its 6-fluoro substitution is designed to enhance metabolic stability, an essential property for maintaining effective intracellular concentrations during prolonged incubation with cell lines. This directly addresses a common failure of less stable, non-fluorinated analogs [3].

Quote Request

Request a Quote for 6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.